2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid
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Overview
Description
2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid is an organic compound with the molecular formula C12H8O6 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2,6-dialkoxynaphthalene derivatives. The reaction typically employs strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the Henkel reaction, where naphthalene derivatives are subjected to carboxylation reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced naphthalene derivatives.
Substitution: Halogenated, nitrated, and sulfonated naphthalene compounds.
Scientific Research Applications
2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-dihydroxynaphthalene-1,5-dicarboxylic acid involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The carboxylic acid groups can participate in coordination chemistry, binding to metal ions and affecting enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid
- 2,6-Dihydroxynaphthalene
- 2,6-Naphthalenedicarboxylic acid
Uniqueness
2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
918636-54-1 |
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Molecular Formula |
C12H8O6 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
2,6-dihydroxynaphthalene-1,5-dicarboxylic acid |
InChI |
InChI=1S/C12H8O6/c13-7-3-1-5-6(10(7)12(17)18)2-4-8(14)9(5)11(15)16/h1-4,13-14H,(H,15,16)(H,17,18) |
InChI Key |
YTFJYGJLUDTNOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
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